

5-Iodo-N,N-dimethylpyridin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B1592744

[Get Quote](#)

An In-Depth Technical Guide to **5-Iodo-N,N-dimethylpyridin-2-amine**: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary: **5-Iodo-N,N-dimethylpyridin-2-amine** is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a reactive iodine atom, and a dimethylamino group, makes it an ideal substrate for a variety of cross-coupling reactions used to construct complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a robust protocol for its synthesis and purification, an analysis of its expected spectroscopic characteristics, and a discussion of its synthetic utility for researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

5-Iodo-N,N-dimethylpyridin-2-amine, with the CAS Number 380381-36-2, is a substituted pyridine. The core structure consists of a six-membered aromatic pyridine ring. An iodine atom is substituted at the C-5 position, which is para to the ring nitrogen. A dimethylamino group is attached at the C-2 position, which is ortho to the ring nitrogen. The electron-donating nature of the dimethylamino group activates the pyridine ring, making the C-5 position susceptible to electrophilic substitution, which is a key feature in its synthesis. The iodine atom at this position serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

The key physicochemical properties of this compound are summarized in the table below.

These computed parameters are valuable for predicting its behavior in various solvent systems and its potential for membrane permeability.

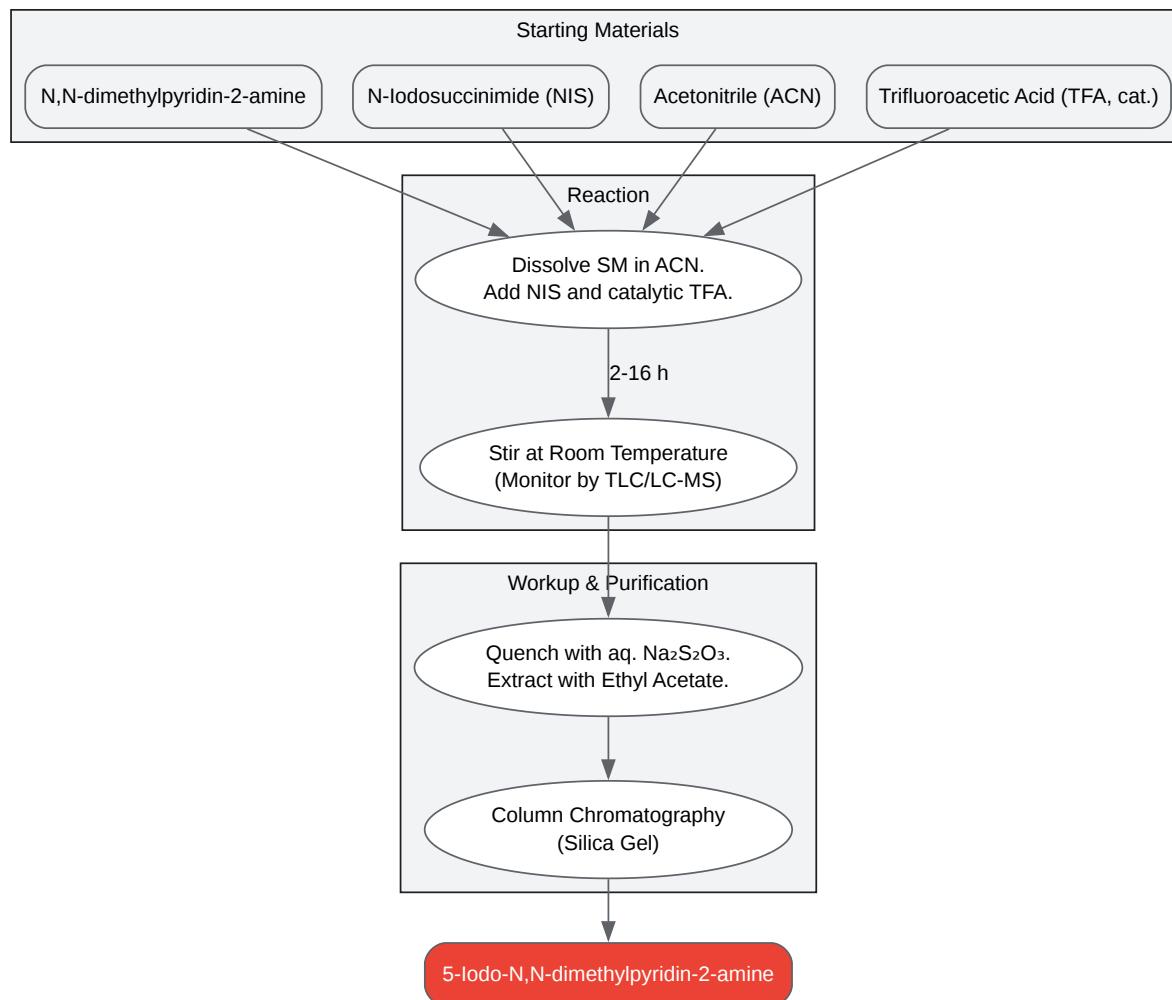
Property	Value	Source
Molecular Formula	C ₇ H ₉ IN ₂	--INVALID-LINK--[1]
Molecular Weight	248.06 g/mol	--INVALID-LINK--[1]
CAS Number	380381-36-2	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	16.13 Å ²	--INVALID-LINK--[1]
LogP (Computed)	1.7522	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	2	--INVALID-LINK--[1]
Hydrogen Bond Donors	0	--INVALID-LINK--[1]
Rotatable Bonds	1	--INVALID-LINK--[1]
Appearance	Typically a solid	Inferred
Storage	4°C, protect from light	--INVALID-LINK--[1]

```
graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=12];

  // Atom nodes
  N1 [label="N", pos="0,1.2!"];
  C2 [label="C", pos="-1.04,0.6!"];
  C3 [label="C", pos="-1.04,-0.6!"];
  C4 [label="C", pos="0,-1.2!"];
  C5 [label="C", pos="1.04,-0.6!"];
  C6 [label="C", pos="1.04,0.6!"];
```

```
N_sub [label="N", pos="-2.2,1.2!"];
C_Me1 [label="CH3", pos="-3.2,0.6!"];
C_Me2 [label="CH3", pos="-2.2,2.2!"];
I_sub [label="I", pos="2.3, -1.2!"];

// Ring bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;


// Aromatic markings (approximated with invisible nodes and edges)
node [shape=point, width=0.01, height=0.01];
p1 [pos="-0.5,0.3!"];
p2 [pos="0.5,0.3!"];
p3 [pos="0,-0.4!"];
p1--p2 [style=invis];
p2--p3 [style=invis];
p3--p1 [style=invis];

// Substituent bonds
C2 -- N_sub;
N_sub -- C_Me1;
N_sub -- C_Me2;
C5 -- I_sub;
}
```

Molecular Structure of **5-Iodo-N,N-dimethylpyridin-2-amine**.

Synthesis and Purification Protocol

The synthesis of **5-Iodo-N,N-dimethylpyridin-2-amine** is most effectively achieved via electrophilic iodination of the precursor, N,N-dimethylpyridin-2-amine. The dimethylamino group is a strong activating group, directing electrophilic substitution primarily to the para-position (C-5). N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic iodine.^{[2][3]} The reaction is often catalyzed by a protic acid, such as trifluoroacetic acid, which protonates the pyridine nitrogen, further enhancing the regioselectivity and reaction rate.^[4]

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **5-Iodo-N,N-dimethylpyridin-2-amine**.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq) in one portion.
- **Catalysis:** Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the stirring mixture. The causality here is that the acid protonates the pyridine nitrogen, which can increase the electrophilicity of the ring and prevent side reactions at the nitrogen atom.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted iodine. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure **5-Iodo-N,N-dimethylpyridin-2-amine**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, its structure can be confidently confirmed using standard spectroscopic methods. The expected data are predicted based on the known spectra of the precursor, N,N-dimethylpyridin-2-amine, and established principles of spectroscopy.^[5]

- **^1H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
 - The singlet for the two methyl groups of the dimethylamino function should appear around δ 3.1 ppm.

- The proton at C-6 (ortho to the nitrogen) will be a doublet, likely the most downfield aromatic proton (~ δ 8.1 ppm).
- The proton at C-4 (meta to the iodine) will be a doublet of doublets (~ δ 7.6 ppm).
- The proton at C-3 (ortho to the dimethylamino group) will be a doublet, shifted upfield relative to the others (~ δ 6.4 ppm).
- ^{13}C NMR: The carbon spectrum will show 5 aromatic signals and 1 aliphatic signal. The C-I bond will cause a significant upfield shift for the C-5 signal due to the "heavy atom effect".
 - C-5 (attached to Iodine): ~ δ 80-85 ppm.
 - Other aromatic carbons: ~ δ 110-160 ppm.
 - $\text{N}(\text{CH}_3)_2$: ~ δ 38 ppm.
- Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M^+ or $[\text{M}+\text{H}]^+$) at m/z 248 or 249, respectively. A characteristic fragmentation pattern would be the loss of an iodine atom (m/z 127) or a methyl group (m/z 15).
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations from the aromatic ring and methyl groups (~2900-3100 cm^{-1}), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm^{-1}), and a C-N stretching vibration (~1350 cm^{-1}). The C-I stretch appears in the far-IR region (~500-600 cm^{-1}) and may not be observed on standard instruments.

Chemical Reactivity and Synthetic Utility in Drug Development

The primary value of **5-Iodo-N,N-dimethylpyridin-2-amine** in drug development lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone technologies for constructing C-C, C-N, and C-O bonds in modern medicinal chemistry.[\[6\]](#)

- Suzuki Coupling: The compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to form biaryl structures, a common motif in bioactive molecules.
- Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are important pharmacophores and versatile synthetic intermediates.
- Buchwald-Hartwig Amination: The iodine can be substituted with various primary or secondary amines to introduce diverse nitrogen-containing functional groups, which is crucial for modulating the physicochemical and pharmacological properties of drug candidates.
- Heck Coupling: Formation of C-C bonds with alkenes allows for the introduction of vinyl groups, which can be further functionalized.

The presence of the 2-(dimethylamino) group can influence reaction kinetics and, in some cases, act as a directing group. Its basicity can be a factor in catalyst and base selection for cross-coupling protocols. The overall utility of this building block is analogous to that of 2-amino-5-iodopyridine, which is a well-established intermediate in the synthesis of antiviral, anticancer, and neurological agents.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Iodo-N,N-dimethylpyridin-2-amine** is not readily available. However, based on the known hazards of its structural components (iodinated aromatics and aminopyridines), the following precautions are mandated.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hazard Classification (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. GHS Pictogram: GHS07 (Warning).[\[1\]](#)
- Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

- Skin Contact: Immediately wash the affected area with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[\[1\]](#)

This compound should be handled only by qualified professionals trained in experimental chemistry. A thorough risk assessment should be performed before any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- To cite this document: BenchChem. [5-Iodo-N,N-dimethylpyridin-2-amine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592744#5-iodo-n-n-dimethylpyridin-2-amine-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1592744#5-iodo-n-n-dimethylpyridin-2-amine-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com